molecular formula C7H7N3O2S2 B10843673 4-(Cyanomethylthio)pyridine-3-sulfonamide CAS No. 1078160-09-4

4-(Cyanomethylthio)pyridine-3-sulfonamide

Cat. No.: B10843673
CAS No.: 1078160-09-4
M. Wt: 229.3 g/mol
InChI Key: JOIYJNZMYUXKRS-UHFFFAOYSA-N
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Description

4-(Cyanomethylthio)pyridine-3-sulfonamide is an organic compound with the molecular formula C7H7N3O2S2 This compound is characterized by the presence of a pyridine ring substituted with a cyanomethylthio group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethylthio)pyridine-3-sulfonamide typically involves the introduction of the cyanomethylthio group and the sulfonamide group onto the pyridine ring. One common method involves the reaction of 4-chloromethylpyridine with sodium cyanide to form 4-cyanomethylpyridine. This intermediate is then reacted with thiourea to introduce the thio group, followed by sulfonation with chlorosulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethylthio)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyanomethylthio)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Cyanomethylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyanomethylthio)pyridine-3-sulfonamide is unique due to the presence of both the cyanomethylthio and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1078160-09-4

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

4-(cyanomethylsulfanyl)pyridine-3-sulfonamide

InChI

InChI=1S/C7H7N3O2S2/c8-2-4-13-6-1-3-10-5-7(6)14(9,11)12/h1,3,5H,4H2,(H2,9,11,12)

InChI Key

JOIYJNZMYUXKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1SCC#N)S(=O)(=O)N

Origin of Product

United States

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